molecular formula C13H12BrClN2O B2693839 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide CAS No. 1645536-33-9

3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide

Cat. No.: B2693839
CAS No.: 1645536-33-9
M. Wt: 327.61
InChI Key: NNGLLFCVJFSZQN-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide is a synthetic diamide compound of interest in life science and agricultural research. Its molecular structure, featuring a bromo-chlorophenyl group and a cyanocyclopropyl moiety, suggests potential as a key intermediate for developing novel active ingredients. Diamide compounds are a significant class of chemistry known to target the ryanodine receptor (RyR) in insects, leading to uncontrolled calcium release in muscle cells and effectively controlling pest populations . This mechanism is well-established for commercial diamide insecticides such as chlorantraniliprole and cyantraniliprole . The specific substitution pattern on this propanamide may offer researchers a valuable building block for exploring new biological activities or addressing resistance mechanisms in crop protection agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2-bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O/c14-11-3-2-10(15)7-9(11)1-4-12(18)17-13(8-16)5-6-13/h2-3,7H,1,4-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGLLFCVJFSZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.

    Cyclopropanation: Formation of the cyanocyclopropyl group.

    Amidation: Coupling of the substituted phenyl ring with the cyanocyclopropyl group through an amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the phenyl ring or the amide group.

    Reduction: Reduction reactions could target the nitrile group in the cyanocyclopropyl moiety.

    Substitution: Halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of nitrile to amine.

    Substitution: Replacement of halogen atoms with other functional groups.

Scientific Research Applications

3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pharmacologically active propanamide derivatives. Key comparisons are detailed below:

Structural Analogues and Binding Targets
Compound Name Key Structural Features Biological Target Potency (IC₅₀ or Ki)
3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide Bromo-chlorophenyl, cyanocyclopropyl Not explicitly reported Data unavailable
N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide () Difluorobenzyl sulfonyl, trifluoroethylamino Cathepsin S (CatS) IC₅₀ = 1–10 μM
N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide () Fluorophenyl, methoxyphenyl, pyridinylmethyl GLUT4 transporter Docking score: -9.2 kcal/mol

Key Observations :

  • Cyanocyclopropyl Group: The 1-cyanocyclopropyl moiety in both the target compound and the CatS inhibitor () suggests a role in enhancing metabolic stability or modulating steric interactions with enzymatic pockets. This group may reduce susceptibility to cytochrome P450-mediated oxidation compared to unsubstituted cyclopropane derivatives.
  • Halogenation Patterns: The bromo-chlorophenyl group in the target compound contrasts with the difluorobenzyl and trifluoroethyl groups in the CatS inhibitor.
  • Target Specificity : While the CatS inhibitor () acts on proteases, the GLUT4-targeting compound () highlights the role of propanamide derivatives in modulating glucose transport. The absence of sulfonyl or pyridinyl groups in the target compound may limit its activity toward these specific targets .
Pharmacokinetic and Physicochemical Comparisons
  • Lipophilicity : The target compound’s bromo-chlorophenyl group increases clogP relative to the fluorinated CatS inhibitor (clogP ≈ 2.8 for the latter), suggesting improved membrane permeability but higher risk of off-target binding.
  • Synthetic Accessibility : The bromo-chloro substitution pattern requires multistep halogenation, whereas fluorinated analogues (e.g., and ) benefit from simpler electrophilic fluorination protocols.
Mechanistic Insights from Docking Studies
  • The GLUT4-targeting analogue () demonstrated strong binding affinity (-9.2 kcal/mol) via hydrophobic interactions with the transporter’s intracellular domain, mediated by its methoxyphenyl and pyridinylmethyl groups. In contrast, the target compound’s bromo-chlorophenyl group may favor π-π stacking with aromatic residues in alternative targets, though experimental validation is lacking .

Biological Activity

3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, a cyanocyclopropyl group, and a propanamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C₁₃H₁₂BrClN₂O
  • Molecular Weight : 327.60 g/mol
  • CAS Number : 1645536-33-9

Synthesis

The synthesis of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide typically involves:

  • Halogenation : Introduction of bromine and chlorine atoms to the phenyl ring.
  • Cyclopropanation : Formation of the cyanocyclopropyl group.
  • Amidation : Coupling of the substituted phenyl ring with the cyanocyclopropyl group through an amide bond.

These steps are crucial for obtaining the desired compound with high purity and yield, often optimized through various synthetic techniques.

Biological Activity

The biological activity of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide has been investigated in several studies, highlighting its potential therapeutic applications:

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of various biochemical pathways, which is essential for its potential therapeutic effects.

Pharmacological Studies

Research has indicated that compounds with similar structures may exhibit:

  • Anti-inflammatory Properties : Potential inhibition of inflammatory pathways.
  • Anticancer Activity : Induction of apoptosis in cancer cells through specific molecular interactions.
  • Antimicrobial Effects : Inhibition of microbial growth by disrupting cellular processes.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives similar to 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Research : Preliminary findings indicated that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Enzymatic Inhibition : Research focused on the inhibition of specific enzymes involved in metabolic pathways, revealing that this compound could serve as a lead for developing enzyme inhibitors.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(2-Bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamideStructureAnticancer, anti-inflammatory
3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)butanamideStructureAntimicrobial properties

Q & A

Q. What are the established synthetic routes for 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. The bromo-chlorophenyl moiety can be introduced via Suzuki coupling using a brominated aryl halide and a boronic acid derivative. The cyanocyclopropyl group is synthesized via cyclopropanation of acrylonitrile derivatives under catalytic conditions (e.g., using Rh(II) catalysts). Amide bond formation between the arylpropanoyl chloride and the 1-cyanocyclopropylamine is achieved using coupling agents like HATU or DCC in anhydrous DMF .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural characterization employs a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR verify the aromatic protons (6.8–7.5 ppm) and carbonyl groups (170–175 ppm).
  • X-ray Diffraction : Single-crystal XRD analysis confirms bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding between the amide group and cyano substituent) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 367.03).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo and chloro substituents in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the ortho position acts as a better leaving group than chlorine due to its lower electronegativity and larger atomic radius, facilitating nucleophilic aromatic substitution (SN_\text{N}Ar). However, steric hindrance from the bulky cyanocyclopropyl group may slow reactivity. Computational studies (DFT) can model transition states to predict regioselectivity in coupling reactions .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

  • Methodological Answer : Stability studies under controlled conditions show:
  • Polar solvents (e.g., DMSO) : Promote hydrolysis of the cyanocyclopropyl group at elevated temperatures (>40°C).
  • Non-polar solvents (e.g., hexane) : Reduce degradation but may lead to crystallization issues.
  • Recommended Storage : Anhydrous acetonitrile at –20°C in amber vials to prevent photodegradation .

Q. What contradictions exist in reported solubility data, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from variations in measurement techniques (e.g., shake-flask vs. HPLC solubility assays). For example:
  • Shake-flask method : Reports solubility of 2.1 mg/mL in ethanol at 25°C.
  • HPLC method : Indicates 1.7 mg/mL due to impurities affecting detection.
    Resolution requires standardized protocols (e.g., USP guidelines) and purity verification via DSC (melting point: 148–150°C) .

Q. What environmental fate studies are relevant for assessing its ecological impact?

  • Methodological Answer : Long-term environmental persistence is evaluated via:
  • Hydrolysis : Half-life >30 days at pH 7, indicating moderate stability.
  • Photodegradation : UV-Vis studies show rapid breakdown (t1/2_{1/2} = 8 hours) into chlorophenolic intermediates.
  • Bioaccumulation : Log P = 2.18 (calculated) suggests moderate lipophilicity, requiring in vivo assays to confirm trophic transfer .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final amidation step?

  • Solution : Optimize reaction conditions:
  • Use N-methylmorpholine (NMM) as a base to minimize side reactions.
  • Activate the carboxylic acid with EDCI/HOAt for higher efficiency.
  • Purify via flash chromatography (silica gel, 3:1 hexane/ethyl acetate) to isolate the product .

Q. What strategies mitigate crystallinity issues in X-ray analysis?

  • Solution :
  • Recrystallize from a mixed solvent system (e.g., dichloromethane/pentane).
  • Introduce co-crystallizing agents (e.g., thiourea derivatives) to stabilize lattice formation.
  • Use synchrotron radiation for weakly diffracting crystals .

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